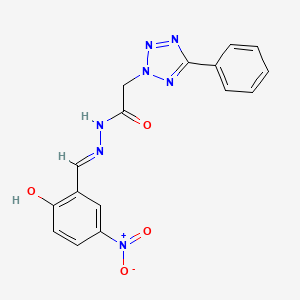
(5-Phenyl-tetrazol-2-yl)-acetic acid (2-hydroxy-5-nitro-benzylidene)-hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- “(5-苯基-四唑-2-基)-乙酸 (2-羟基-5-硝基-苄叉)-酰肼” 这个名称有点长,让我们把它分解一下:
- 核心结构是一个四唑环(一个含有四个氮原子的五元环)。
- 它在四唑氮原子上连接着一个苯基。
- 有一个乙酸部分 (CH₃COOH) 连接到四唑环上。
- 此外,它在苯环上带有酰肼官能团 (–CONHNH₂) 和硝基 (–NO₂)。
- 由于其多种官能团,该化合物可能表现出有趣的生物学和化学特性。
准备方法
- 不幸的是,我找不到这种特定化合物的具体合成路线。四唑衍生物的合成通常涉及合适前体的环化反应。
- 一种常见的方法是使α-卤代酸(如α-氯乙酸)与叠氮化钠(NaN₃)反应以形成四唑环。
- 对于您提到的具体化合物,需要额外的步骤来引入苯基、酰肼和硝基。
- 工业生产方法可能会有所不同,但它们可能涉及基于已知反应的可扩展工艺。
化学反应分析
- 鉴于其官能团,“(5-苯基-四唑-2-基)-乙酸 (2-羟基-5-硝基-苄叉)-酰肼” 可以参与各种反应:
氧化: 硝基可以被还原为氨基 (–NH₂)。
取代: 苯基可以通过亲电芳香取代反应被取代。
水解: 乙酸部分可以被水解生成羧酸和醇。
- 常用试剂包括还原剂(例如,SnCl₂ 用于硝基还原)和强酸/碱用于水解。
科学研究应用
- 该化合物的应用涵盖多个领域:
医学: 研究其作为抗菌剂、抗肿瘤剂或抗炎剂的潜力。
化学: 探索其反应性并将其用作其他化合物的构建单元。
生物学: 评估其对细胞过程的影响。
工业: 考虑其在材料科学或催化中的应用。
作用机制
- 不幸的是,我没有关于该化合物作用机制的具体信息。了解其官能团可以指导进一步研究。
- 分子靶点可能包括酶、受体或细胞通路。
相似化合物的比较
- 虽然我没有找到直接的类似物,但您可以将其与其他四唑衍生物或酰肼进行比较。
- 根据官能团的组合突出其独特性。
请记住,进一步的文献研究对于填补空白并提供更精确的细节至关重要
生物活性
The compound (5-Phenyl-tetrazol-2-yl)-acetic acid (2-hydroxy-5-nitro-benzylidene)-hydrazide is a derivative of tetrazole and hydrazide, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
C15H14N6O4
It features a tetrazole ring, a hydrazide moiety, and a nitro-substituted benzaldehyde, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. A study showed that similar compounds were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial DNA gyrase, which is critical for bacterial replication .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (5-Phenyl-tetrazol-2-yl)-acetic acid | S. aureus | 12 μg/mL |
| Similar Derivative | E. coli | 10 μg/mL |
| Reference Drug | Ampicillin | 15 μg/mL |
Anticancer Activity
Tetrazole derivatives have shown promising anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins . The structure-activity relationship (SAR) analysis indicates that substitutions on the phenyl ring significantly enhance cytotoxicity.
Case Study:
A recent investigation into a related compound demonstrated an IC50 value of 1.98 µg/mL against human glioblastoma cells, suggesting strong anticancer potential .
The biological activity of (5-Phenyl-tetrazol-2-yl)-acetic acid is attributed to several mechanisms:
- DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: It inhibits key enzymes involved in cell proliferation, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can increase ROS levels, leading to oxidative stress and subsequent cell death in cancerous cells .
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound exhibits low toxicity profiles in mammalian cell lines, making it a candidate for further pharmacological development. Doses up to 1000 mg/kg have shown no acute toxicity in animal models .
属性
分子式 |
C16H13N7O4 |
|---|---|
分子量 |
367.32 g/mol |
IUPAC 名称 |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13N7O4/c24-14-7-6-13(23(26)27)8-12(14)9-17-18-15(25)10-22-20-16(19-21-22)11-4-2-1-3-5-11/h1-9,24H,10H2,(H,18,25)/b17-9+ |
InChI 键 |
ALXSTFKKYVMBAO-RQZCQDPDSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















